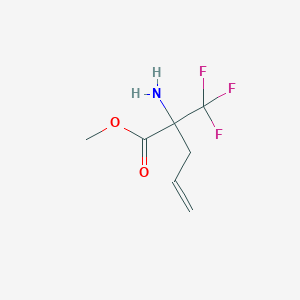

Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate

Description

Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate (CAS: 15845, C₇H₁₀F₃NO₂) is an α-amino ester featuring a trifluoromethyl group and a pent-4-enoate backbone.

Properties

IUPAC Name |

methyl 2-amino-2-(trifluoromethyl)pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-3-4-6(11,5(12)13-2)7(8,9)10/h3H,1,4,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIBDBZZWCABAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-(trifluoromethyl)pent-4-enoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often include moderate temperatures and the use of acid or base catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Michael Addition : Utilizing nucleophilic addition to α,β-unsaturated carbonyl compounds.

- Amination Reactions : Introducing the amino group through various amination techniques.

These synthetic strategies allow for the customization of the compound for specific applications, such as in medicinal chemistry or materials science.

Pharmaceutical Applications

Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate has garnered attention for its potential role as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance biological activity and selectivity in drug candidates.

Case Studies

- Antiviral Agents : Research has indicated that compounds with trifluoromethyl groups exhibit increased potency against viral infections. Studies have explored derivatives of this compound in developing antiviral therapies.

- Anti-cancer Drugs : The compound's structural characteristics make it a candidate for designing inhibitors that target specific cancer pathways. Investigations into its efficacy in inhibiting tumor growth are ongoing.

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals, where it can serve as an intermediate in the synthesis of herbicides and pesticides.

Research Findings

- Herbicidal Activity : Preliminary studies have shown that derivatives of this compound can effectively inhibit weed growth while minimizing damage to crops. The trifluoromethyl moiety enhances the herbicidal properties, making it a focus for further research.

Material Science Applications

In material science, this compound can be utilized in the development of advanced materials due to its unique chemical structure.

Potential Uses

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.

Mechanism of Action

Comparison with Other Similar Compounds: Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate can be compared with other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylproline . These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.

Uniqueness: The presence of both an amino group and a trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazo Analogs

Key differences include:

- Reactivity: Diazo groups (-N₂) confer high reactivity for cyclopropanation or insertion reactions, unlike the amino group (-NH₂) in the target compound, which is more stable and amenable to peptide coupling .

- Stability: Diazo compounds degrade rapidly under light or heat (e.g., bromothiophenyl derivatives degrade within hours), whereas the amino ester exhibits enhanced stability .

- Synthetic Yield : Diazo analogs show variable yields (8–69%), influenced by substituents. For example, trifluoromethylphenyl derivatives yield 39%, while bromothiophenyl analogs yield as low as 8% .

Table 1: Diazo Analogs vs. Target Compound

Pent-4-ynoate Derivatives

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate (CAS: 14251, C₇H₈F₃NO₂) replaces the double bond with a triple bond. Key distinctions:

Amino Ester Derivatives with Protective Groups

Examples include Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate (CAS: 34209, C₁₅H₂₂F₃NO₄) and Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate (CAS: 27833, C₁₅H₁₄F₃NO₄):

- Synthetic Flexibility : Protective groups (e.g., Boc, Cbz) enhance stability during solid-phase peptide synthesis .

- Applications: These derivatives are intermediates in drug discovery, contrasting with the unprotected amino group in the target compound, which may limit its direct use in acidic/basic conditions .

Key Research Findings

Synthetic Challenges : Bromothiophenyl-substituted diazo analogs exhibit low yields (8–24%) due to steric hindrance and electronic effects, whereas trifluoromethylphenyl analogs achieve moderate yields (39%) .

Stability Hierarchy: Amino esters > diazo compounds > unprotected alkynes. For instance, the hydrochloride salt of a related phenylacetate (CAS: 390815-48-2) demonstrates enhanced solubility and stability compared to neutral amino esters .

Spectroscopic Insights: Machine learning models predict that substituents like CF₃ and aryl groups significantly influence IR spectra, with attention mechanisms highlighting the C=O and N-H stretches in amino esters .

Biological Activity

Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate, a compound characterized by its unique trifluoromethyl group and amino functionality, has garnered attention in the scientific community for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and application in various fields.

Chemical Structure and Properties

This compound is an organic compound with the following structural formula:

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group can modulate enzyme kinetics by altering substrate binding and enzyme activity. This compound has been shown to inhibit key enzymes in metabolic pathways, particularly those involved in lipid biosynthesis, such as the mevalonate pathway .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of enzymes within the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and other lipids. Inhibition of this pathway can lead to significant biological effects, including:

- Reduced cholesterol synthesis : This has implications for cardiovascular health and the development of statin-like drugs.

- Potential anti-cancer effects : By disrupting lipid metabolism, this compound may exhibit anti-proliferative properties against certain cancer cell lines .

Case Studies

- In vitro Studies : A study demonstrated that this compound significantly inhibited the activity of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic applications .

- Cellular Assays : In cellular models, treatment with this compound resulted in decreased levels of mevalonate and its derivatives, suggesting that it effectively disrupts the mevalonate pathway at multiple points.

Applications in Research and Industry

This compound has several applications:

- Drug Development : Its ability to inhibit lipid biosynthesis makes it a candidate for developing new therapeutic agents targeting hyperlipidemia and cancer.

- Biochemical Research : The compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions .

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Inhibits HMG-CoA reductase | Reduces cholesterol synthesis |

| 6-Fluoromevalonate | Inhibits mevalonate kinase | Anti-cancer properties |

| Trifluoromevalonate | Disrupts lipid metabolism | Potential use in antibacterial therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.